3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid
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Overview
Description
3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of β-alanine and features a benzyloxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the nitro group forms the corresponding amine.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with biological molecules. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)propanoic acid
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
- 3-Phenylpropanoic acid
Uniqueness
3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-amino-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H17NO3/c17-10-15(16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19) |
InChI Key |
NQMXHHBQKFESAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)C(=O)O |
Origin of Product |
United States |
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